10,12-二十五碳二炔酸甲酯

描述

Methyl 10,12-pentacosadiynoate is a compound that has been studied for its ability to form supramolecular self-assembled aggregates. In one study, a derivative of this compound, specifically mono[6-deoxy-6-(pentacosa-10,12-diynyl amidomethyl)]-β-cyclodextrin, was synthesized and found to self-assemble into worm-like supramolecular structures .

Synthesis Analysis

The synthesis of the derivative of Methyl 10,12-pentacosadiynoate involved reacting mono-6-amino-6-deoxy-β-cyclodextrin with N-hydroxysuccinimide ester of 10,12-pentacosadiynoic acid in DMF . This process highlights the reactivity of the diynoate group when combined with other reactive moieties, leading to the formation of complex structures.

Molecular Structure Analysis

The molecular structure of the synthesized compound was characterized using 2D nuclear magnetic resonance spectroscopy and X-ray powder diffraction. These techniques provided detailed information about the arrangement of atoms within the molecule and the self-assembled aggregates .

Chemical Reactions Analysis

Although the provided papers do not directly discuss the chemical reactions of Methyl 10,12-pentacosadiynoate itself, the study of its derivative within a supramolecular context suggests that the compound can participate in reactions leading to the formation of complex structures. The self-assembly and aggregation behavior is indicative of the potential chemical reactivity of Methyl 10,12-pentacosadiynoate .

Physical and Chemical Properties Analysis

The physical and chemical properties of the derivative of Methyl 10,12-pentacosadiynoate were analyzed using thermogravimetry and electron microscopy. These analyses revealed the thermal stability of the compound and provided visual evidence of the worm-like supramolecular structures formed upon self-assembly .

科学研究应用

纳米结构的形成和稳定性

10,12-二十五碳二炔酸甲酯(通常以其酸的形式(10,12-二十五碳二炔酸)存在)用于创建纳米结构。Alloisio 等人(2015 年)描述了 10,12-二十五碳二炔酸如何吸附在银纳米颗粒上,在水悬浮液中形成具有核壳结构的稳定纳米杂化物。这表明在纳米技术和材料科学中具有潜在应用 (Alloisio 等人,2015)。

变色和传感应用

正如 Potisatityuenyong 等人(2008 年)和 Pattanatornchai 等人(2013 年)的研究所示,该化合物表现出独特的变色(响应不同刺激而变色)特性。这些特性被用于开发热、化学和环境变化传感器。此类应用在创建灵敏和响应性材料方面具有重要意义 (Potisatityuenyong 等人,2008),(Pattanatornchai 等人,2013)。

热致变色和结构演变

该化合物在理解热致变色(随温度变化而变色)方面也至关重要。Pang 等人(2006 年)通过研究 10,12-二十五碳二炔酸钠微晶对此进行了探索。他们的工作提供了对这些晶体在热刺激下的结构演变的见解,这对于开发智能材料和涂层至关重要 (Pang 等人,2006)。

辐射加工剂量测定

Soliman 等人(2013 年)研究了 10,12-二十五碳二炔酸在辐射剂量测定中的应用。该化合物在γ射线照射下聚合,可在辐射加工中进行精确的剂量测定,证明了其在医疗和工业应用中的潜力 (Soliman 等人,2013)。

先进材料制造

最后,Kim 和 Lee(2019 年)探讨了 10,12-二十五碳二炔酸对纳米纤维制造的影响。他们的研究表明,对纳米纤维的物理结构和颜色转变特性有显着影响,表明在先进材料设计和工程中具有应用 (Kim 和 Lee,2019)。

作用机制

Target of Action

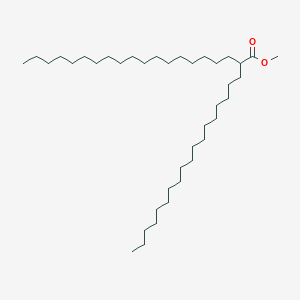

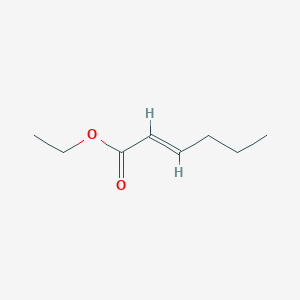

Methyl 10,12-pentacosadiynoate is a complex organic compound with the molecular formula C26H44O2 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s known that it’s a reactant in the preparation of Diacetylenic hydroxamic acids

Biochemical Pathways

It’s known to be involved in the synthesis of Diacetylenic hydroxamic acids

Result of Action

As a reactant in the preparation of Diacetylenic hydroxamic acids

属性

IUPAC Name |

methyl pentacosa-10,12-diynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28-2/h3-13,18-25H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGSURCIXQQGITI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152953 | |

| Record name | Methyl 10,12-pentacosadiynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 10,12-pentacosadiynoate | |

CAS RN |

120650-77-3 | |

| Record name | Methyl 10,12-pentacosadiynoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120650773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 10,12-pentacosadiynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The study mentions Methyl 10,12-pentacosadiynoate as one of the compounds identified in Jatropha gossypiifolia leaf extract. What is the significance of this finding in the context of the research on Alzheimer's disease?

A1: While the study identified Methyl 10,12-pentacosadiynoate through GC-MS analysis [], it primarily focuses on the molecular docking and potential anti-Alzheimer's activity of another compound found in the extract, Cis, Cis, Cis – 7,10,13 – Hexadecatrienal. The research does not delve into the specific properties or potential effects of Methyl 10,12-pentacosadiynoate. Therefore, its significance in relation to Alzheimer's disease, based on this particular study, remains unexplored. Further research is needed to understand if this compound possesses any relevant biological activities.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

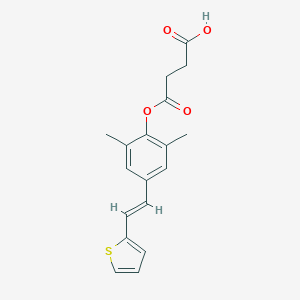

![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptabutoxy-5,10,15,20,25,30,35-heptakis(butoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol](/img/structure/B153354.png)